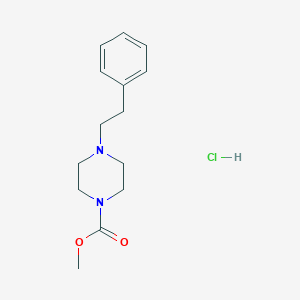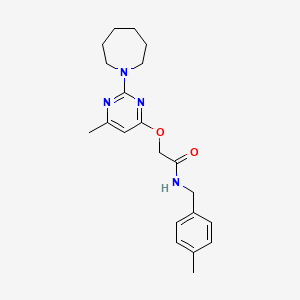
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide is a compound that has drawn significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in the immune system. PKCθ is involved in the activation of T-cells, which are essential for the body's defense against infections and diseases.
Mécanisme D'action
The mechanism of action of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide involves the inhibition of PKCθ enzyme. PKCθ is a member of the protein kinase C family, which plays a crucial role in the activation of T-cells. T-cells are essential for the body's defense against infections and diseases, but their activation is also involved in the development of autoimmune diseases. By inhibiting PKCθ, 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide reduces T-cell activation and cytokine production, which can help to prevent or treat autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide have been extensively studied. In preclinical studies, it has been shown to reduce T-cell activation and cytokine production, which are key processes in the development of autoimmune diseases. It has also been shown to have anti-inflammatory effects, which can help to reduce the symptoms of autoimmune diseases. In addition, it has been shown to have a good safety profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide is its selectivity for PKCθ. This makes it a promising candidate for the treatment of autoimmune diseases, as it can target the specific enzyme involved in T-cell activation. Another advantage is its good safety profile and tolerability in animal studies. However, one limitation of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide is that it has not yet been tested in human clinical trials, so its efficacy and safety in humans are not yet known.
Orientations Futures
There are several future directions for the research on 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide. One direction is to further investigate its potential therapeutic applications for autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes. Another direction is to study its effects on other immune cells and signaling pathways, to better understand its mechanism of action. Additionally, it would be interesting to investigate its potential for combination therapy with other drugs, to enhance its efficacy and reduce side effects. Finally, clinical trials in humans are needed to evaluate its safety and efficacy in patients with autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide involves several steps. The starting materials are 6-methyl-2-chloro-4-(2-oxopyrrolidin-1-yl)pyrimidine and 4-methylbenzylamine. The first step is the reaction of 6-methyl-2-chloro-4-(2-oxopyrrolidin-1-yl)pyrimidine with sodium azide to give 6-methyl-2-azido-4-(2-oxopyrrolidin-1-yl)pyrimidine. This compound is then reacted with 4-methylbenzylamine to give 2-(4-methylbenzylamino)-6-methylpyrimidin-4-ol. The final step involves the reaction of 2-(4-methylbenzylamino)-6-methylpyrimidin-4-ol with 2-bromo-N-(2-oxoazepan-1-yl)acetamide to give 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide.
Applications De Recherche Scientifique
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of PKCθ, which makes it a promising candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes. In preclinical studies, it has been shown to reduce T-cell activation and cytokine production, which are key processes in the development of autoimmune diseases.
Propriétés
IUPAC Name |
2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16-7-9-18(10-8-16)14-22-19(26)15-27-20-13-17(2)23-21(24-20)25-11-5-3-4-6-12-25/h7-10,13H,3-6,11-12,14-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVAYJKUSUVBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


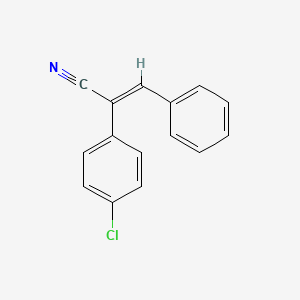
![5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2911191.png)
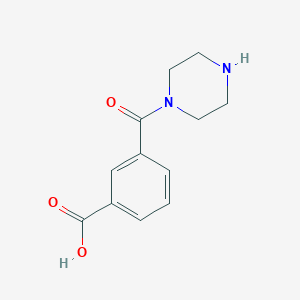
![3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911194.png)
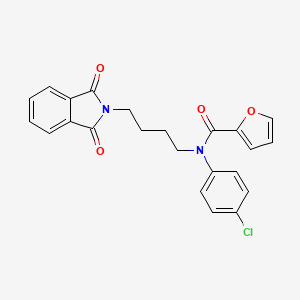
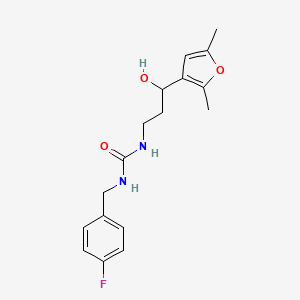
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B2911199.png)
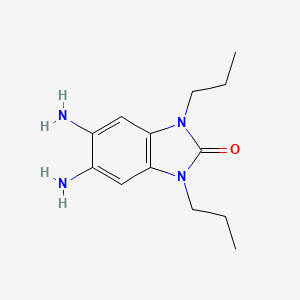
![2-chloro-4-fluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2911202.png)
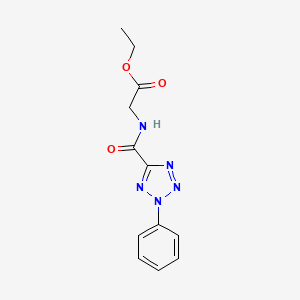

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2911207.png)
